molecular formula C7H5BrN2O B3219728 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol CAS No. 1190320-24-1

3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol

Cat. No.: B3219728
CAS No.: 1190320-24-1
M. Wt: 213.03 g/mol
InChI Key: HSCUFBSCCWGIFD-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol is a heterocyclic compound that features a pyrrolo-pyridine core structure with a bromine atom at the 3-position and a hydroxyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol typically involves the bromination of pyrrolo[3,2-c]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrrolo[3,2-c]pyridine derivatives.

    Oxidation Products: Ketones.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, blocking its function and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable candidate for drug development .

Properties

IUPAC Name

3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCUFBSCCWGIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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